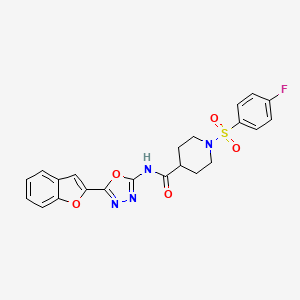

![molecular formula C11H10F3N3O4 B2670136 (E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine CAS No. 338960-16-0](/img/structure/B2670136.png)

(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

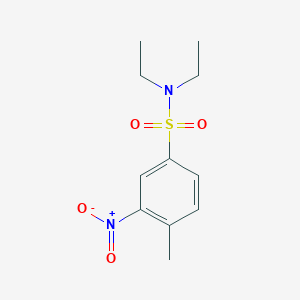

The compound contains several functional groups including a nitro group (-NO2), an imine group (=NH), a methoxy group (-OCH3), and a trifluoromethoxy group (-OCF3) attached to a phenyl ring. The presence of these groups could give the compound unique chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing nitro and trifluoromethoxy groups, which could potentially impact the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the nitro, imine, and trifluoromethoxy groups. The nitro group is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack. The imine group could potentially undergo hydrolysis, reduction, or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and lipophilicity .科学的研究の応用

Photoreactive and Photochromic Materials

Studies have demonstrated the use of compounds with nitro, methoxy, and imine groups in creating materials that exhibit photochromic properties. For instance, N-phenyl-2-aminotropones and their derivatives have been shown to undergo prototropic tautomerism and exhibit solid-state photochromism, a property that could be harnessed for creating smart materials and optical devices (Ito, Amimoto, & Kawato, 2011).

Medicinal Chemistry

In the field of medicinal chemistry, compounds with structures similar to "(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine" have been explored for their biological activities. For example, analogs of 4-nitrobenzylthioinosine have been studied for their ability to inhibit nucleoside transport, showcasing the potential of nitro and methoxy substituted compounds in developing therapeutic agents (Tromp et al., 2004).

Organic Synthesis and Catalysis

Compounds containing nitro, imine, and methoxy groups are pivotal in organic synthesis and catalysis. The Lewis acid-catalyzed addition of nitroalkanes to imines, yielding beta-nitro amines, exemplifies the utility of such molecules in synthesizing complex organic compounds (Anderson, Peace, & Pih, 2000).

Chemical Sensitivity and Substitution Reactions

Research on the influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom in N1N1-dimethylbenzamidines provides insights into the chemical behavior of similarly structured compounds. Such studies are crucial for understanding reactivity patterns and designing molecules with desired properties (Oszczapowicz & Krawczyk, 1989).

作用機序

将来の方向性

特性

IUPAC Name |

(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O4/c1-20-16-7-9(17(18)19)6-15-8-2-4-10(5-3-8)21-11(12,13)14/h2-7,16H,1H3/b9-7+,15-6? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHVAQIEFUXLQL-OTQCZTGLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC=C(C=NC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON/C=C(\C=NC1=CC=C(C=C1)OC(F)(F)F)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2670062.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2670065.png)

![2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2670069.png)

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2670070.png)

![1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2670073.png)